Cas no 2227706-10-5 ((3R)-3-hydroxy-3-{imidazo1,2-apyridin-3-yl}propanoic acid)

(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid is a chiral hydroxy acid derivative featuring an imidazo[1,2-a]pyridine scaffold, a structure of interest in medicinal chemistry due to its potential bioactivity. The (3R)-stereochemistry ensures enantiomeric purity, which is critical for applications in asymmetric synthesis and drug development. The presence of both a hydroxyl and carboxylic acid functional group enhances its utility as a versatile intermediate for further derivatization. Its rigid heterocyclic core may contribute to improved binding affinity in target interactions. This compound is suitable for research in pharmacophore design, particularly for exploring novel therapeutic agents targeting neurological or inflammatory pathways. High purity and well-defined stereochemistry make it a valuable reference standard.
(3R)-3-hydroxy-3-{imidazo1,2-apyridin-3-yl}propanoic acid structure
2227706-10-5 structure
Product name:(3R)-3-hydroxy-3-{imidazo1,2-apyridin-3-yl}propanoic acid
CAS No:2227706-10-5
MF:C10H10N2O3
MW:206.198002338409
CID:6499361
PubChem ID:165834327

(3R)-3-hydroxy-3-{imidazo1,2-apyridin-3-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-hydroxy-3-{imidazo1,2-apyridin-3-yl}propanoic acid
    • (3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
    • EN300-1770318
    • 2227706-10-5
    • Inchi: 1S/C10H10N2O3/c13-8(5-10(14)15)7-6-11-9-3-1-2-4-12(7)9/h1-4,6,8,13H,5H2,(H,14,15)/t8-/m1/s1
    • InChI Key: OBSMCBOAKROUIM-MRVPVSSYSA-N
    • SMILES: O[C@H](CC(=O)O)C1=CN=C2C=CC=CN12

Computed Properties

  • Exact Mass: 206.06914219g/mol
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 74.8Ų

(3R)-3-hydroxy-3-{imidazo1,2-apyridin-3-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1770318-2.5g
(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
2227706-10-5
2.5g
$3809.0 2023-09-20
Enamine
EN300-1770318-10g
(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
2227706-10-5
10g
$8357.0 2023-09-20
Enamine
EN300-1770318-5g
(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
2227706-10-5
5g
$5635.0 2023-09-20
Enamine
EN300-1770318-1g
(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
2227706-10-5
1g
$1944.0 2023-09-20
Enamine
EN300-1770318-0.05g
(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
2227706-10-5
0.05g
$1632.0 2023-09-20
Enamine
EN300-1770318-10.0g
(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
2227706-10-5
10g
$8357.0 2023-06-03
Enamine
EN300-1770318-1.0g
(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
2227706-10-5
1g
$1944.0 2023-06-03
Enamine
EN300-1770318-5.0g
(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
2227706-10-5
5g
$5635.0 2023-06-03
Enamine
EN300-1770318-0.1g
(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
2227706-10-5
0.1g
$1711.0 2023-09-20
Enamine
EN300-1770318-0.25g
(3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid
2227706-10-5
0.25g
$1789.0 2023-09-20

(3R)-3-hydroxy-3-{imidazo1,2-apyridin-3-yl}propanoic acid Related Literature

Additional information on (3R)-3-hydroxy-3-{imidazo1,2-apyridin-3-yl}propanoic acid

Research Briefing on (3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid (CAS: 2227706-10-5)

The compound (3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid (CAS: 2227706-10-5) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This chiral hydroxy acid derivative, featuring an imidazo[1,2-a]pyridine scaffold, has attracted significant attention due to its potential applications in drug discovery and development. The unique structural features of this compound, including its hydrogen-bonding capabilities and stereochemical complexity, make it an interesting target for pharmacological investigations.

Recent studies have focused on the synthetic routes for producing (3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid with high enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry described an efficient asymmetric synthesis method using enzymatic resolution, achieving >99% ee. The synthetic approach highlights the growing importance of biocatalysis in the production of complex chiral molecules for pharmaceutical applications.

Pharmacological evaluations of this compound have revealed interesting biological activities. Preliminary in vitro studies indicate that (3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid shows moderate inhibitory activity against certain kinase targets, particularly those involved in inflammatory pathways. The compound's ability to modulate protein-protein interactions through its unique three-dimensional structure has been a subject of particular interest in recent structural biology studies.

Structural characterization of 2227706-10-5 has been facilitated by advanced analytical techniques. X-ray crystallography studies published in early 2024 have elucidated the precise molecular conformation and intermolecular interactions of this compound. These structural insights are proving valuable for structure-activity relationship (SAR) studies and the design of derivatives with improved pharmacological properties.

The metabolic stability and pharmacokinetic profile of (3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid have been investigated in recent preclinical studies. While showing moderate plasma stability, the compound demonstrates favorable tissue distribution patterns in animal models, particularly in organs affected by inflammatory conditions. These findings suggest potential therapeutic applications that warrant further investigation.

Current research directions include the development of prodrug strategies to improve the bioavailability of 2227706-10-5 and the synthesis of structural analogs to explore the pharmacophore space around this scaffold. Several pharmaceutical companies have included derivatives of this compound in their discovery pipelines, particularly for applications in autoimmune diseases and certain cancers.

In conclusion, (3R)-3-hydroxy-3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid represents an interesting chemical entity with multiple potential applications in medicinal chemistry. The growing body of research on this compound underscores its importance as a versatile building block for drug discovery and a valuable tool for studying biological systems. Future studies will likely focus on optimizing its pharmacological properties and exploring its mechanism of action in greater detail.

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